alpha-D-Mannose

Description

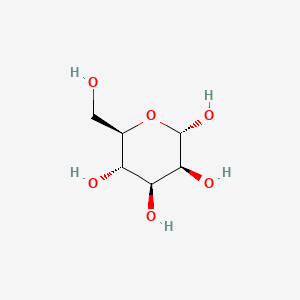

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015858 | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available., Solid | |

| Record name | alpha-D-Mannopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

713.0 mg/mL at 17 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-15-3, 101357-07-7, 3458-28-4 | |

| Record name | α-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Alpha D Mannose

Cellular Uptake and Initial Phosphorylation of alpha-D-Mannose

The metabolic activation of this compound begins with its transport into the cell and subsequent phosphorylation. While mannose can enter cells through glucose transporters, some cells, like human fibroblasts and hepatoma cells, possess efficient, specific transport systems for D-mannose. oup.com In some bacteria, a phosphotransferase system (PTS) is responsible for both the uptake and simultaneous phosphorylation of mannose. wikipedia.orgpathbank.org

Formation of this compound 6-Phosphate (Man-6-P) by Hexokinase

Once inside the cell, this compound is phosphorylated by the enzyme hexokinase to form this compound 6-Phosphate (Man-6-P). wikipedia.orgnih.govsmolecule.comnih.govwikidoc.org This initial step is analogous to the phosphorylation of glucose and serves to trap the sugar within the cell, committing it to further metabolic pathways. wikipedia.org Hexokinase can phosphorylate various hexoses, including D-fructose and D-glucose, in addition to D-mannose. uniprot.org This reaction is a crucial entry point for mannose into both energy metabolism and biosynthetic pathways. nih.govwikidoc.org

Interconversion with other Hexose Phosphates

Following its formation, Man-6-P stands at a metabolic crossroads, where its fate is determined by the action of two key enzymes: Phosphomannose Isomerase and Phosphomannomutase 2. researchgate.net

Phosphomannose Isomerase (MPI) Activity and Fructose-6-Phosphate (B1210287) Linkage

Phosphomannose isomerase (MPI), also known as mannose-6-phosphate (B13060355) isomerase (PMI), catalyzes the reversible interconversion of Man-6-P and Fructose-6-Phosphate (Fru-6-P). wikipedia.orgnih.govwikipedia.orgresearchgate.net This enzymatic step provides a direct link between mannose metabolism and glycolysis, as Fru-6-P is a key intermediate in the glycolytic pathway. wikipedia.orgnih.gov The reaction is crucial for the catabolism of mannose, with studies indicating that a large majority of intracellular D-mannose is channeled into the glycolytic pathway via MPI. researchgate.netbiorxiv.org The enzyme is a metalloenzyme, dependent on zinc as a cofactor, and it specifically acts on the beta anomer of Man-6-P. wikipedia.org

Phosphomannomutase 2 (PMM2) Catalysis to this compound 1-Phosphate (Man-1-P)

Alternatively, Man-6-P can be converted to this compound 1-Phosphate (Man-1-P) by the enzyme Phosphomannomutase 2 (PMM2). researchgate.nettaylorandfrancis.comresearchgate.net This reaction is a critical and committed step in the pathway leading to the synthesis of activated mannose donors required for glycosylation. nih.gov PMM2 catalyzes the reversible transfer of a phosphate (B84403) group from the C6 to the C1 position of the mannose sugar. nih.gov The enzyme requires activation by bisphosphorylated sugars such as glucose 1,6-bisphosphate or mannose 1,6-bisphosphate. nih.gov A deficiency in PMM2 activity leads to a reduction in the availability of Man-1-P, which is essential for the synthesis of various glycoconjugates. nih.gov

Synthesis of Nucleotide Sugars and Glycan Precursors

The final step in the activation of this compound for its role in glycosylation is the formation of a nucleotide sugar, a high-energy donor molecule.

GDP-alpha-D-Mannose (GDP-Man) Formation from this compound 1-Phosphate

The activated mannose donor, Guanosine (B1672433) diphosphate-alpha-D-mannose (GDP-Man), is synthesized from Man-1-P and guanosine triphosphate (GTP). nih.govrsc.orgresearchgate.net This reaction is catalyzed by the enzyme GDP-mannose pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase. creative-enzymes.comnih.govmdpi.comfrontiersin.orgwikipedia.org The enzyme facilitates the transfer of a guanylyl group from GTP to Man-1-P, releasing pyrophosphate in the process. wikipedia.org GDP-Man is a central precursor for the synthesis of a wide array of glycans, including those found in glycoproteins and glycolipids. nih.govcreative-enzymes.comcreative-proteomics.com The availability of GDP-Man is crucial for numerous glycosylation reactions that occur in the endoplasmic reticulum and Golgi apparatus. frontiersin.orgwikipedia.org

Dolichol-Phosphate Mannose (Dol-P-Man) Synthesis for N-Glycosylation

The synthesis of dolichol-phosphate mannose (Dol-P-Man) is a critical step in the biosynthesis of N-linked glycans, which are essential for the proper folding, stability, and function of many eukaryotic proteins. ontosight.ai This process primarily occurs in the endoplasmic reticulum (ER). ontosight.ai

The synthesis of Dol-P-Man begins with the formation of dolichol phosphate (Dol-P) from dolichol, a long-chain polyisoprenol lipid, through the action of dolichol kinase. ontosight.ai Subsequently, the enzyme dolichol-phosphate mannosyltransferase (also known as Dol-P-Man synthase) catalyzes the transfer of a mannose residue from guanosine diphosphate-mannose (GDP-mannose) to Dol-P, forming Dol-P-Man. ontosight.aiuniprot.org In mammals, this synthase is a complex of three subunits: DPM1 (the catalytic subunit), DPM2, and DPM3. nih.gov In contrast, in yeast and some protozoan parasites, a single protein performs this function. nih.gov

Dol-P-Man acts as a high-energy mannose donor for the elongation of a lipid-linked oligosaccharide (LLO) precursor, which is assembled on the cytoplasmic face of the ER membrane. ontosight.ai This precursor, with the structure Man5GlcNAc2-P-Dol, is then "flipped" into the ER lumen. Within the lumen, additional mannose residues, donated from Dol-P-Man, are added to the LLO to form the final core glycan, Glc3Man9GlcNAc2. nih.gov This completed oligosaccharide is then transferred from the dolichol carrier to a specific asparagine residue (Asn) within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide chain by the oligosaccharyltransferase (OST) complex. nih.gov

The synthesis of Dol-P-Man is a highly regulated and essential pathway. Disruptions in this pathway can lead to congenital disorders of glycosylation (CDG), a group of genetic diseases characterized by defects in protein glycosylation. ontosight.ai

Table 1: Key Enzymes and Molecules in Dol-P-Man Synthesis for N-Glycosylation

| Molecule/Enzyme | Function | Cellular Location |

| Dolichol | A long-chain polyisoprenol lipid that serves as a membrane anchor. | Endoplasmic Reticulum |

| Dolichol Kinase | Catalyzes the phosphorylation of dolichol to form dolichol phosphate. | Endoplasmic Reticulum |

| GDP-Mannose | The primary activated form of mannose used in glycosylation reactions. | Cytoplasm/Endoplasmic Reticulum |

| Dolichol-Phosphate Mannosyltransferase (DPM Synthase) | Catalyzes the transfer of mannose from GDP-mannose to dolichol phosphate. uniprot.org | Endoplasmic Reticulum Membrane |

| Dolichol-Phosphate Mannose (Dol-P-Man) | A high-energy mannose donor for N-glycosylation. ontosight.aipnas.org | Endoplasmic Reticulum |

| Oligosaccharyltransferase (OST) | Transfers the completed oligosaccharide from the dolichol carrier to the nascent polypeptide. | Endoplasmic Reticulum Membrane |

Metabolic Flux and Catabolic Fate of this compound

The metabolic fate of this compound is primarily divided between two key pathways: catabolism for energy production and utilization in glycosylation pathways. nih.govresearchgate.net The direction of mannose flux is largely determined by the relative activities of two key enzymes: phosphomannose isomerase (MPI) and phosphomannomutase (PMM2). nih.govresearchgate.net

Upon entering the cell, mannose is phosphorylated by hexokinase to form mannose-6-phosphate (Man-6-P). researchgate.net From this point, the metabolic pathway can diverge:

Catabolic Pathway: Mannose-6-phosphate can be isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate. researchgate.net Fructose-6-phosphate is an intermediate in the glycolytic pathway and can be further metabolized to generate ATP. researchgate.net In mammalian cells, a significant portion, estimated at 95-98%, of intracellular mannose is directed towards catabolism via MPI. nih.gov

Anabolic (Glycosylation) Pathway: Alternatively, mannose-6-phosphate can be converted to mannose-1-phosphate by phosphomannomutase (PMM2). nih.gov Mannose-1-phosphate is then activated to GDP-mannose, which serves as the mannosyl donor for the synthesis of various glycoconjugates, including N-linked glycans. nih.gov

The balance between these two pathways is crucial for cellular function. A higher ratio of MPI to PMM2 activity favors catabolism, while a lower ratio directs more mannose towards glycosylation. nih.gov Studies using stable isotope tracing have shown that while a large percentage of mannose is catabolized, it is still a more efficient precursor for N-glycans than glucose. nih.gov Specifically, 1.8% of transported mannose is incorporated into N-glycans, compared to only 0.026% of transported glucose. nih.gov

The catabolism of mannose has been observed to be similar to that of glucose. nih.gov In some organisms, such as Pseudomonas protegens, mannose-derived carbons have been shown to enter central carbon metabolism via fructose-1,6-bisphosphate and can cycle backward through the upper Embden-Meyerhof-Parnas pathway to feed into the Entner-Doudoroff pathway. biorxiv.org

Table 2: Key Enzymes in the Metabolic Flux of this compound

| Enzyme | Abbreviation | Function | Pathway |

| Hexokinase | HK | Phosphorylates mannose to mannose-6-phosphate. researchgate.net | Initial step for both pathways |

| Phosphomannose Isomerase | MPI | Isomerizes mannose-6-phosphate to fructose-6-phosphate. researchgate.net | Catabolism (Glycolysis) |

| Phosphomannomutase 2 | PMM2 | Converts mannose-6-phosphate to mannose-1-phosphate. nih.gov | Anabolism (Glycosylation) |

Roles of Alpha D Mannose in Glycobiology

Structural Integration into Glycoproteins and Glycolipids

Alpha-D-Mannose is a key building block in the synthesis of glycoproteins and glycolipids, contributing significantly to their structure and function. ontosight.aimedchemexpress.com It is incorporated into the oligosaccharide chains of these molecules through complex enzymatic pathways. ontosight.ainih.gov

N-Linked Glycosylation Pathways and Oligosaccharide Chain Elongation

N-linked glycosylation is a major form of protein modification where a pre-assembled oligosaccharide is transferred to an asparagine residue of a nascent polypeptide chain. wikipedia.orgwikipedia.org This process begins in the endoplasmic reticulum (ER) with the synthesis of a lipid-linked precursor oligosaccharide, dolichol-phosphate-oligosaccharide. wikipedia.orgreactome.org

The assembly of this precursor starts on the cytosolic face of the ER membrane. reactome.org GDP-mannose serves as the donor for the first five mannose residues. reactome.org Dolichol-phosphate-mannose (DPM), synthesized from dolichol-phosphate and GDP-alpha-D-mannose, is the donor for the subsequent four mannose residues added on the luminal side of the ER. wikipedia.orgreactome.org This entire precursor, with the final structure Glc3Man9GlcNAc2, is then transferred en bloc to the protein. wikipedia.orgpnas.org

Following the transfer, the oligosaccharide chain undergoes extensive processing, or elongation, in the ER and Golgi apparatus. wikipedia.orgplos.org This involves the sequential removal of glucose and some mannose residues by specific glycosidases, and the addition of other monosaccharides by glycosyltransferases. wikipedia.orgplos.org High-mannose type N-glycans are characterized by the presence of numerous mannose residues, often close to the number in the original precursor. wikipedia.orgsigmaaldrich.com Further processing leads to hybrid and complex type N-glycans, where the mannose core is decorated with other sugars. sigmaaldrich.comrsc.org

| Stage | Location | Key Molecules and Events Involving this compound | Enzymes |

|---|---|---|---|

| Precursor Synthesis | Endoplasmic Reticulum (ER) | Assembly of dolichol-linked oligosaccharide (Glc3Man9GlcNAc2). GDP-mannose and Dolichol-phosphate-mannose (DPM) act as mannose donors. wikipedia.orgreactome.org | Mannosyltransferases |

| En Bloc Transfer | ER Lumen | Transfer of the entire Glc3Man9GlcNAc2 precursor to an asparagine residue of a protein. wikipedia.orgpnas.org | Oligosaccharyltransferase |

| Processing/Elongation | ER and Golgi Apparatus | Trimming of glucose and mannose residues. Addition of other monosaccharides to form high-mannose, hybrid, and complex N-glycans. wikipedia.orgplos.org | Glycosidases (e.g., mannosidases), Glycosyltransferases |

O-Linked Glycosylation and Glycosylphosphatidylinositol (GPI)-Anchor Synthesis

In addition to N-linked glycosylation, this compound is a critical component of O-linked glycosylation and the synthesis of glycosylphosphatidylinositol (GPI) anchors.

O-Linked Glycosylation: This type of glycosylation involves the attachment of a sugar to the hydroxyl group of serine or threonine residues of a protein. wikipedia.org A specific form, O-mannosylation, is initiated in the ER by the transfer of a mannose residue from dolichol-P-mannose to the protein. nih.govwikipedia.org This process is catalyzed by protein O-mannosyltransferases (POMTs). nih.gov O-mannose glycans are crucial for the function of certain proteins, such as α-dystroglycan, where they play a role in connecting the cell to the extracellular matrix. nih.govnih.gov

GPI-Anchor Synthesis: GPI anchors are complex glycolipids that attach proteins to the cell surface. mdpi.comfrontiersin.org The synthesis of the GPI anchor core structure occurs in the ER and involves the sequential addition of monosaccharides to a phosphatidylinositol molecule. mdpi.comfrontiersin.org this compound is a key component of the conserved core glycan, which has the structure Manα1-4GlcNα1-6myo-inositol. frontiersin.org Further mannose residues are added, with dolichol-phosphate-mannose serving as the mannose donor. reactome.orgfrontiersin.org In some organisms, a fourth mannose residue is added. frontiersin.org

| Process | Key Features Involving this compound | Functional Significance |

|---|---|---|

| O-Mannosylation | Initiated in the ER by the transfer of mannose from dolichol-P-mannose to serine or threonine residues. nih.govwikipedia.org | Essential for the function of proteins like α-dystroglycan, influencing cell-matrix interactions. nih.govnih.gov |

| GPI-Anchor Synthesis | Forms the core glycan structure (Manα1-4GlcNα1-6myo-inositol) and subsequent mannose additions. mdpi.comfrontiersin.org | Anchors proteins to the cell surface, facilitating their specific localization and function. mdpi.comfrontiersin.org |

Influence on Glycoprotein (B1211001) Conformation, Stability, and Functional Interactions

The incorporation of this compound into glycoproteins has a profound impact on their physical and functional properties. The glycan chains, rich in mannose, can influence the proper folding of newly synthesized proteins in the ER. ontosight.aipnas.org They can also enhance the stability of the mature glycoprotein, protecting it from proteolytic degradation. ontosight.aimdpi.com

Furthermore, the mannose residues on the surface of glycoproteins serve as recognition sites for various lectins, which are carbohydrate-binding proteins. ontosight.ai These interactions are fundamental to a wide range of biological processes, including cell-cell adhesion, immune surveillance, and pathogen recognition. ontosight.aifrontiersin.org For instance, the mannose receptor on immune cells recognizes mannose-containing glycans on the surface of pathogens, initiating an immune response. ontosight.ai

Synthesis of Complex Mannose-Containing Oligosaccharides and Polysaccharides

Beyond its role in glycoproteins and glycolipids, this compound is a constituent of various complex oligosaccharides and polysaccharides with diverse biological roles. rsc.orgrsc.org The specific arrangement and linkage of mannose units are critical for their function.

Alpha-1,2-Glycosidic Linkages in Oligomannosides

Oligomannosides, which are short chains of mannose residues, often feature alpha-1,2-glycosidic linkages. nih.gov These linkages are prevalent in the high-mannose type N-glycans found on many glycoproteins. rsc.org The synthesis of these structures is a step-wise process involving mannosyltransferases that add mannose residues in a specific order. ebi.ac.uk The presence of alpha-1,2-linked mannose is significant for recognition by certain lectins and antibodies. For example, specific oligomannosides with terminal alpha-1,2-linked mannose have been shown to be potent inhibitors of ligand binding to mannose 6-phosphate receptors. nih.gov

| Linkage Type | Commonly Found In | Significance |

|---|---|---|

| Alpha-1,2-Glycosidic Linkage | High-mannose N-glycans, Oligomannosides. rsc.org | Recognition by specific lectins and antibodies; important for receptor binding. nih.gov |

| Alpha-1,3-Glycosidic Linkage | Complex N-glycans, Branched mannans. rsc.org | Contributes to the branching and structural diversity of glycans; removal is a key step in N-glycan processing. rsc.orgnih.gov |

Alpha-1,6-Glycosidic Linkages and their Biological Significance

The alpha-1,6-glycosidic linkage is a covalent bond formed between the anomeric carbon (C1) of one alpha-mannose unit and the hydroxyl group on the sixth carbon (C6) of another mannose residue. This specific linkage is fundamental to the architecture of various essential biomolecules, particularly in the context of N-linked glycosylation and the cell walls of fungi.

The formation of these bonds is catalyzed by a family of enzymes known as alpha-1,6-mannosyltransferases. ontosight.aiwikipedia.org These enzymes are typically located in the Golgi apparatus and are crucial for the elongation and branching of mannan (B1593421) structures. ontosight.ainih.gov In the yeast Saccharomyces cerevisiae, the initiation-specific alpha-1,6-mannosyltransferase, OCH1, adds the first alpha-1,6-linked mannose residue to the core glycan (specifically Man₈GlcNAc₂ and Man₉GlcNAc₂ intermediates), which is the initial step in the synthesis of the outer mannan chain on many cell surface proteins. uniprot.org This process is vital for creating the polymannose backbone of the mannan polymer, a branched structure that provides structural integrity to the yeast cell wall. ontosight.aiyeastgenome.org

The biological significance of alpha-1,6-glycosidic linkages is profound, particularly for fungi. The mannan structures built upon these linkages are essential for cell wall morphogenesis, integrity, and function. ontosight.ainih.gov Disruption of the enzymes that form these bonds, such as the alpha-1,6-mannosyltransferase complex, can lead to compromised cell wall formation, making the organism more susceptible to environmental stress and reducing its pathogenicity. ontosight.ai This makes these enzymes a potential target for the development of novel antifungal therapies. ontosight.ai In addition to structural roles, proper functioning of the alpha-1,6-mannosyltransferase in the N-glycosylation pathway is also linked to other cellular processes, including calcium homeostasis and mitochondrial function in some yeasts. nih.gov While alpha-1,4-glycosidic bonds are more common in energy storage polysaccharides like glycogen (B147801), the alpha-1,6-glycosidic bonds are responsible for creating the crucial branching points in both glycogen and the amylopectin (B1267705) form of starch. fiu.eduaklectures.com

Structural Features of Branched Mannosides as Ligands

Branched mannosides, which are oligosaccharides containing multiple mannose units with branching points, serve as important ligands for a class of carbohydrate-binding proteins called lectins. The specific three-dimensional arrangement of mannose residues and the linkages connecting them are critical for recognition and binding affinity.

The interaction between a lectin and a mannoside is highly specific, depending on the precise structural features of the glycan. Key features include:

Terminal Mannose Residues: The non-reducing ends of the mannan branches are often the primary recognition sites for lectins. For instance, the bacterial adhesin FimH, a lectin found on uropathogenic Escherichia coli, specifically binds to high-mannose type N-glycans on the surface of human uroepithelial cells, an interaction that is a critical step in urinary tract infections. asm.org

Conformational Flexibility: The glycosidic linkages, particularly the α(1→6) linkage, provide significant conformational flexibility to the oligosaccharide chain due to an additional degree of torsional freedom around the C5-C6 bond. oup.com This flexibility allows the mannoside to adopt a conformation that fits optimally into the lectin's binding pocket.

The specificity of these interactions has been exploited in the design of glycomimetic ligands. These are molecules that mimic the structure of natural mannosides to act as antagonists, blocking the interaction between lectins and their endogenous ligands. researchgate.netacs.org For example, mannoside-based antagonists for FimH have been developed that effectively block bacterial adhesion to host cells. asm.org

Impact of High-Mannose Glycans on Monoclonal Antibody Pharmacokinetics and Glycan-Pairing

The N-linked glycans attached to the Fc region of monoclonal antibodies (mAbs) are a critical quality attribute that can significantly influence their therapeutic properties, including their pharmacokinetics (PK). researchgate.net While complex-type glycans are the most common, the presence of high-mannose glycans, particularly Man5 (M5), can lead to accelerated clearance of the mAb from circulation. oup.comscispace.com

Research has demonstrated that therapeutic IgGs containing high-mannose glycans on their Fc region are cleared more rapidly in humans compared to those with other glycan forms. oup.comscispace.com This increased clearance is believed to be mediated by mannose-binding receptors in the body, such as the Mannose Receptor (MR or CD206), which recognize the terminal mannose residues on these glycans and facilitate the internalization and degradation of the antibody. oup.comtandfonline.comnih.gov Studies have shown that the relative levels of the M5 glycan on mAbs decrease as a function of circulation time, providing direct evidence for their faster elimination. oup.comscispace.com

The concept of glycan-pairing further refines this understanding. An antibody has two heavy chains, each with an N-glycosylation site in the Fc region. The pairing can be symmetrical (both sites have the same type of glycan) or asymmetrical (the two sites have different glycans). tandfonline.comnih.gov The impact on clearance can depend on whether an antibody has one high-mannose glycan (asymmetrical pair) or two (symmetrical pair). tandfonline.comnih.gov One study demonstrated that binding affinity to the mannose receptor varies with the glyco-pair, with the symmetrical high-mannose glyco-pair exhibiting the strongest binding properties. tandfonline.com This suggests that mAbs with two high-mannose glycans might be cleared faster than those with only one. tandfonline.comnih.gov However, a separate study that directly measured the clearance of symmetrically and asymmetrically paired high-mannose forms found that both cleared at the same accelerated rate, indicating that the presence of just one high-mannose glycan may be sufficient to trigger rapid clearance. nih.gov

The table below summarizes findings from a study that calculated the relative elimination rates for a therapeutic mAb (Mab1) with different Fc glycoforms, illustrating the faster clearance of the high-mannose variant.

| Glycoform | Description | Relative Elimination Rate (vs. Total Mab) | Reference |

|---|---|---|---|

| G0F | Core-fucosylated, no terminal galactose | 1.0 | oup.com |

| G1F | Core-fucosylated, one terminal galactose | 1.0 | oup.com |

| M5 | High-mannose 5 | 1.6 | oup.com |

These findings underscore the importance of controlling the levels of high-mannose glycans during mAb manufacturing, as this attribute can directly affect the drug's pharmacokinetic profile and, consequently, its efficacy. scispace.comnih.gov

Alpha D Mannose in Cellular Recognition and Signaling

Cell Surface Alpha-Mannosidase Activity in Recognition Processes

In addition to receptor-mediated recognition, enzymatic activity at the cell surface contributes to mannose-based cellular interactions. Specifically, alpha-mannosidase activity has been identified on the surface of certain cells, such as hamster embryo fibroblasts, where it is thought to play a role in cell recognition and adhesion.

This cell surface alpha-mannosidase can hydrolyze terminal alpha-D-mannose residues from glycopeptides. Evidence suggests that this enzymatic activity is not due to secreted enzymes or cell lysis, but is an intrinsic property of the intact cell surface. The activity of this surface mannosidase can be inhibited by mannose-containing molecules like yeast mannan (B1593421) and ovalbumin, further supporting its location on the cell exterior.

The role of cell surface alpha-mannosidase in cell adhesion is supported by findings that surfaces coated with ovalbumin, a glycoprotein (B1211001) with high-mannose type glycans, promote the attachment and spreading of fibroblasts. This adhesion-mediating effect is diminished when the ovalbumin is pre-digested with alpha-mannosidase, indicating that the mannose residues are crucial for the interaction. Furthermore, inhibitors of mannosidase activity also inhibit cell attachment to these surfaces, suggesting that the enzymatic function of the surface mannosidase is directly involved in mediating cell adhesion. This suggests a model where polyvalent glycosidase surfaces can promote cell adhesion by interacting with their substrates on opposing cell surfaces, a mechanism that can be as effective as interactions mediated by well-known adhesion molecules like fibronectin and lectins.

Alpha D Mannose and Immune System Modulation

Innate Immune Response and Pathogen Recognition via Mannose Receptors

The innate immune system serves as the body's initial defense against invading pathogens and relies on a class of proteins known as pattern recognition receptors (PRRs) to identify conserved molecular structures on microorganisms. mdpi.comnih.gov The Mannose Receptor (MR, or CD206), a C-type lectin receptor, is a key PRR expressed predominantly on the surface of macrophages and dendritic cells. mdpi.comresearchgate.netmdpi.com

The primary function of the Mannose Receptor is to recognize and bind to carbohydrate structures, such as mannose and N-acetylglucosamine, which are commonly found on the surfaces of a wide array of pathogens including bacteria, fungi, viruses, and parasites. mdpi.com This binding event is crucial for the first line of defense, as it facilitates the internalization of these pathogens through endocytosis and phagocytosis, leading to their subsequent degradation within lysosomes. mdpi.comresearchgate.net Beyond simply clearing pathogens, the engagement of the Mannose Receptor can trigger intracellular signaling cascades that lead to the secretion of cytokines and the modulation of other cellular responses, providing a critical link between the innate and adaptive immune systems. mdpi.comresearchgate.net

Adaptive Immune Response Regulation

alpha-D-Mannose exerts profound regulatory effects on the adaptive immune system, primarily by promoting anti-inflammatory and tolerogenic pathways while suppressing aggressive effector responses.

One of the most significant immunoregulatory functions of this compound is its ability to induce the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmunity. nih.govnih.gov Studies have shown that supraphysiological levels of D-mannose can increase the proportion of Foxp3+ Tregs in mice. nih.gov This induction occurs when mannose stimulates the generation of Tregs from naive CD4+ T cells. nih.gov

The underlying mechanism involves the promotion of Transforming Growth Factor-beta (TGF-β) activation. nih.govnih.gov D-mannose treatment has been found to upregulate the expression of integrin αvβ8 and increase the production of reactive oxygen species (ROS) in T cells. nih.govnih.gov Both integrin αvβ8 and ROS are required to activate TGF-β from its latent form, which then drives the differentiation of naive T cells into suppressive Tregs. nih.gov This effect has been observed in both mouse and human cells. nih.govnih.gov

| Mediator | Effect of this compound | Mechanism | Outcome |

|---|---|---|---|

| Integrin αvβ8 | Upregulation | Required for the activation of latent TGF-β. nih.gov | Induction and augmentation of regulatory T cells (Tregs). nih.govnih.gov |

| Reactive Oxygen Species (ROS) | Increased levels | ||

| TGF-β | Enhanced activation from latent form | Drives differentiation of naive CD4+ T cells into Tregs. nih.gov |

In concert with promoting Tregs, this compound actively suppresses the activity of various effector T cells (Teffs). This suppression contributes to its anti-inflammatory profile. nih.gov Research indicates that mannose can suppress type 1 helper T cells (Th1) and type 2 helper T cells (Th2) through a mechanism that is independent of Tregs and TGF-β. nih.gov It has been shown to directly suppress the production of Th1 cytokines (like Ifng and Il2) and Th2 cytokines (like Il4 and Il13) during the initial activation of CD4+ T cells. nih.gov

Furthermore, studies on psoriasis models have revealed that D-mannose treatment can suppress the proliferation and IL-17 production of pathogenic γδ T cells. frontiersin.org The mechanism for this suppression appears linked to the inhibition of glycolysis and the downstream AKT/mTOR/HIF-1α signaling pathway within these cells. frontiersin.org Additionally, the Mannose Receptor expressed on antigen-presenting cells can directly induce T-cell tolerance by interacting with the CD45 protein on the T-cell surface, inhibiting its activity and leading to impaired T-cell cytotoxicity. pnas.org

This compound has been shown to directly suppress the activation of inflammatory macrophages and curtail their production of key pro-inflammatory cytokines. nih.gov In in-vitro experiments, D-mannose limits the production of Interleukin-1β (IL-1β) in macrophages stimulated with lipopolysaccharide (LPS). nih.govnih.gov The mechanism for this specific effect involves D-mannose raising intracellular levels of mannose-6-phosphate (B13060355), which in turn impairs glucose metabolism. nih.gov This metabolic shift results in the suppression of succinate-mediated HIF-1α activation, ultimately reducing the expression of the Il1b gene. nih.gov

Similarly, studies using a poly-D-mannose formulation demonstrated a down-regulation in the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages. mdpi.com In mouse models of colitis, D-mannose treatment significantly reduced the secretion of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, thereby alleviating inflammation. frontiersin.orgfrontiersin.org It is noteworthy, however, that the soluble form of the mannose receptor (sMR) has been shown to have a pro-inflammatory effect, binding to CD45 on macrophages and inducing the secretion of TNF, IL-6, and IL-12. frontiersin.orgnih.gov

| Cytokine | Effect of this compound Administration | Context/Model |

|---|---|---|

| IL-1β | Suppressed/Reduced Production | LPS-stimulated macrophages nih.gov; Mouse models of colitis frontiersin.orgfrontiersin.org |

| TNF-α | Suppressed/Reduced Production | LPS-stimulated macrophages mdpi.com; Mouse models of colitis frontiersin.orgfrontiersin.org |

| IL-6 | Suppressed/Reduced Production | LPS-stimulated macrophages mdpi.com; Mouse models of colitis frontiersin.orgfrontiersin.org |

Suppression of Effector T cell Activity

Interactions with the Gut Microbiome and Immunomodulatory Effects

The gut microbiome plays a pivotal role in shaping host immunity, and emerging evidence suggests that this compound can exert its immunomodulatory effects by influencing the composition of this microbial community. nih.govfrontiersin.org In studies involving mouse models, D-mannose supplementation was found to alter the gut microbiome, and these changes were associated with beneficial immune outcomes. nih.gov For instance, in a model of diet-induced obesity, mannose treatment altered the gut microbiota, which was linked to positive metabolic effects. nih.gov

In models of colitis, oral administration of mannose was shown to increase the diversity of the intestinal flora. frontiersin.org This shift in the microbiome was directly linked to the therapeutic effect; fecal microbiota transplantation from mannose-treated mice to mice with colitis conferred the same protective phenotype, including reduced intestinal expression of inflammatory genes like TNF-α, IL-6, and IL-1β. frontiersin.org The alteration of the gut microbiota by mannose may further influence Treg function, as certain microbial metabolites, such as short-chain fatty acids, are known to affect Treg differentiation. frontiersin.org However, some research suggests that mannose metabolism could also enhance the biosynthesis of lipopolysaccharide (LPS) in certain Gram-negative bacteria like Escherichia coli, which could potentially lead to gut dysbiosis and inflammation under specific conditions. bmj.com

Alpha D Mannose in Host Pathogen Interactions

Mechanism of Bacterial Adhesion Inhibition

The anti-adhesion mechanism of alpha-D-Mannose is rooted in its structural similarity to mannose-containing carbohydrate structures present on the surface of host epithelial cells. Pathogenic bacteria often utilize specialized protein structures, known as adhesins, to bind to these host cell receptors, facilitating colonization and subsequent infection. By introducing soluble this compound, a competitive environment is created where the bacterial adhesins are more likely to bind to the free-floating mannose molecules rather than the mannose receptors on the host cells. This effectively "disarms" the bacteria, preventing them from anchoring to the tissue and allowing them to be flushed out of the system, for instance, by the flow of urine. researchgate.netresearchgate.net

One of the most well-studied examples of this anti-adhesive mechanism involves uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs). mdpi.com UPEC bacteria possess hair-like appendages called type 1 fimbriae, which are crucial for their virulence. asm.org At the very tip of these fimbriae is a specialized adhesin protein called FimH. frontiersin.orgnih.gov This FimH adhesin is a lectin that specifically recognizes and binds to mannosylated proteins, such as uroplakin Ia, which are abundantly expressed on the surface of urothelial cells lining the bladder. nih.govnih.govbeilstein-journals.org This binding is a critical prerequisite for UPEC to colonize the urinary tract, invade the host cells, and establish an infection. researchgate.netrsc.org

This compound functions as a competitive inhibitor of FimH adhesion. researchgate.netfrontiersin.org Due to its structural resemblance to the mannose-binding sites on urothelial glycoproteins, this compound can occupy the mannose-binding pocket of the FimH adhesin. frontiersin.orgbeilstein-journals.org This interaction involves the formation of multiple hydrogen bonds and van der Waals forces between the hydroxyl groups of the mannose sugar ring and specific amino acid residues within the FimH binding site, including Phe1, Asp47, Asp54, Gln133, Asn135, and Asp140. frontiersin.orgsrce.hr By saturating the FimH adhesins on the bacterial surface, this compound effectively masks their ability to bind to the urothelial cells. mdpi.compreprints.org This prevents the initial attachment of UPEC to the bladder wall, thereby inhibiting colonization and facilitating the elimination of the bacteria through the natural flow of urine. mdpi.com This binding is reversible and does not alter the conformation of the FimH protein. researchgate.netfrontiersin.org

| Parameter | Concentration | Assay/Condition | Reference |

|---|---|---|---|

| IC50 for Adhesion Inhibition | 0.51 mg/mL | Inhibition of E. coli EC14 adhesion to TCC-5637 urothelial cells. | researchgate.net |

| IC50 for Invasion Inhibition | 0.30 mg/mL | Inhibition of E. coli EC14 invasion into TCC-5637 urothelial cells. | researchgate.net |

| Complete Adhesion Inhibition | 4 mg/mL | Complete inhibition of E. coli EC14 adhesion to urothelial cells. | researchgate.net |

| Biofilm Interference | 50 mg/mL | Inhibition of biofilm formation by E. coli EC14. | researchgate.net |

The adhesion of UPEC via FimH is further strengthened by a fascinating biomechanical phenomenon known as a "catch-bond". biorxiv.org A catch-bond is a type of non-covalent bond whose lifespan increases when subjected to a tensile force. h1.coresearchgate.net The FimH adhesin consists of two main domains: a mannose-binding lectin domain and a fimbria-anchoring pilin (B1175004) domain. biorxiv.orgasm.org In the absence of force (low shear), these domains interact, holding the lectin domain in a low-affinity state for mannose. h1.co However, when subjected to the shear stress of urine flow, a tensile force is exerted on the fimbriae. biorxiv.orgresearchgate.net This force pulls the lectin and pilin domains apart, triggering an allosteric conformational change in the lectin domain. biorxiv.orgh1.co This change converts the mannose-binding site into a high-affinity state, significantly strengthening its grip on the mannosylated receptors of the host cell. h1.co This catch-bond mechanism allows UPEC to firmly adhere to the bladder wall and resist being washed away by urine flow. biorxiv.org While this mechanism enhances bacterial adhesion, it also means the high-affinity binding pocket is susceptible to inhibition by soluble this compound.

The significance of mannose in host-pathogen interactions extends beyond UPEC. Other pathogens also utilize mannose-specific adhesins. For instance, Klebsiella pneumoniae, another common cause of UTIs, expresses its own FimH adhesin. asm.org While structurally similar to the E. coli version, it can exhibit different fine receptor specificities and shear-dependent binding properties. asm.orgasm.org

Pathogens have also developed sophisticated evasion strategies to counteract host defenses that rely on recognizing mannose structures. The host's innate immune system includes the lectin complement pathway, which is activated when mannose-binding lectin (MBL) recognizes mannan (B1593421) structures on microbial surfaces. frontiersin.org Some pathogens evade this by altering their surface carbohydrates to lack the specific mannose patterns recognized by MBL. frontiersin.org For example, the fungus Candida albicans extends its α-1,6-mannose backbone on the cell wall, which acts to shield the underlying β-(1,3)-glucan layer from being recognized by the host's Dectin-1 receptor, a key pattern recognition receptor in antifungal immunity. plos.org

The interaction between this compound and bacterial adhesins like FimH is fundamentally a physical and inert process. frontiersin.orgnih.gov It does not involve a pharmacological, immunological, or metabolic action on either the host or the bacterium. nih.govpreprints.orgresearchgate.net this compound does not kill the bacteria or inhibit their growth; it merely prevents their attachment to host tissues. researchgate.netfrontiersin.org Studies have shown that even high concentrations of D-mannose have no effect on UPEC growth, viability, or motility. mdpi.compreprints.org Furthermore, D-mannose is a poor energy source for UPEC, which prefers sugars like glucose that are normally present in small amounts in urine. mdpi.com Therefore, the concentrations of D-mannose used for anti-adhesion therapy are considered irrelevant to bacterial metabolism. mdpi.compreprints.org This inert mechanism means that this compound is less likely to provoke the development of bacterial resistance compared to bactericidal antibiotics, as it does not create a selective pressure for survival. rsc.org

Competitive Binding to Prevent Bacterial Adhesion to Urothelial Cells

Interactions with Mannose-Containing Structures on Other Pathogens and Evasion Strategies

Implications for Biofilm Formation and Disruption

Bacterial adhesion is the foundational step for the development of biofilms, which are structured communities of bacteria encased in a self-produced matrix. plos.orgnih.gov In the context of UTIs, UPEC can form biofilms on bladder surfaces and even intracellular bacterial communities (IBCs) within the urothelial cells themselves. nih.gov These biofilms protect the bacteria from host immune responses and antibiotics, contributing to persistent and recurrent infections.

Congenital Disorders of Alpha D Mannose Metabolism Cdg

Overview of Congenital Disorders of Glycosylation (CDG)

Congenital Disorders of Glycosylation (CDG) represent a group of over 130 inherited metabolic diseases characterized by defects in the synthesis and attachment of sugar chains (glycans) to proteins and lipids. mdpi.comnih.gov This process, known as glycosylation, is vital for the proper function of many biological molecules. biochemia-medica.com CDGs are typically autosomal recessive and present with a wide range of clinical manifestations, often affecting multiple organ systems. nih.gov Common features include developmental delay, failure to thrive, neurological abnormalities, liver disease, and coagulation defects. nih.govwikipedia.org

Historically, CDGs were classified into two types based on transferrin isoform analysis. nih.gov Type I disorders involve defects in the assembly of dolichol-linked oligosaccharides in the cytoplasm or endoplasmic reticulum, while Type II disorders result from impaired processing of glycans in the Golgi apparatus. nih.govfrontiersin.org The nomenclature has since evolved to be based on the specific gene and protein defect. nih.gov PMM2-CDG, formerly known as CDG-Ia, is the most common form of CDG. wikipedia.orgcdghub.com

The diagnosis of CDG often involves analyzing the glycosylation status of serum transferrin, which can reveal characteristic patterns for different CDG types. nih.gov However, for many subtypes, diagnosis now relies on advanced molecular techniques like genomic sequencing. nih.gov While most CDGs have only supportive treatments, early and accurate diagnosis is crucial as a few, such as MPI-CDG, are treatable. nih.govfrontiersin.org

Specific CDG Types Associated with alpha-D-Mannose Metabolism Defects

Defects in the metabolic pathways of this compound are central to several specific types of Congenital Disorders of Glycosylation. These disorders primarily disrupt the N-linked glycosylation pathway, a process highly dependent on mannose-derived intermediates. Two of the most well-characterized of these are Phosphomannose Isomerase Deficiency (MPI-CDG) and Phosphomannomutase 2 Deficiency (PMM2-CDG). biochemia-medica.comnih.gov

Phosphomannose Isomerase Deficiency (MPI-CDG / CDG-Ib)

MPI-CDG, also known as CDG-Ib, is a rare autosomal recessive disorder resulting from mutations in the MPI gene. cdghub.com This condition primarily affects the liver and gastrointestinal system, with a notable absence of the neurological symptoms commonly seen in other CDGs. biochemia-medica.comfrontiersin.org Clinical features often include protein-losing enteropathy, chronic diarrhea, vomiting, hepatomegaly, and coagulation abnormalities. biochemia-medica.comfrontiersin.org

Molecular Mechanisms and Biochemical Manifestations

The MPI gene encodes the enzyme phosphomannose isomerase (also called mannose-6-phosphate (B13060355) isomerase), which catalyzes the reversible conversion of fructose-6-phosphate (B1210287) to mannose-6-phosphate. biochemia-medica.comcdghub.com This enzymatic step is crucial for the de novo synthesis of mannose-6-phosphate, a precursor for GDP-mannose and dolichol-phosphate-mannose, the essential mannose donors for N-glycosylation. cdghub.com A deficiency in MPI leads to insufficient levels of these mannose donors, resulting in impaired N-glycosylation of proteins. cdghub.com

Biochemically, individuals with MPI-CDG often exhibit a range of abnormalities. These can include elevated liver enzymes (transaminases), hypoalbuminemia (low blood albumin), hypoglycemia (low blood glucose), and coagulation defects due to the improper glycosylation of clotting factors. frontiersin.orgcdghub.com Analysis of serum transferrin typically shows a type I isoform pattern, indicating a defect in N-glycan assembly. cdghub.com

| Biochemical Marker | Typical Finding in MPI-CDG |

| Serum Transferrin Isoforms | Type I Pattern (Increased asialo- and disialo-transferrin) |

| Liver Enzymes (e.g., ALT, AST) | Elevated |

| Serum Albumin | Decreased (Hypoalbuminemia) |

| Blood Glucose | Decreased (Hypoglycemia) |

| Coagulation Factors | Abnormalities leading to coagulopathy |

Correction of Glycosylation Defects by Mannose Supplementation in vitro and in vivo

A key feature of MPI-CDG is its treatability with oral mannose supplementation. biochemia-medica.comfrontiersin.org Exogenous mannose can bypass the deficient MPI enzyme. frontiersin.org Once inside the cell, mannose is phosphorylated to mannose-6-phosphate by hexokinase. biochemia-medica.comresearchgate.net This mannose-6-phosphate can then be utilized in the glycosylation pathway, being converted to mannose-1-phosphate by phosphomannomutase 2 (PMM2) and subsequently to GDP-mannose. researchgate.net

In vitro studies using cultured fibroblasts from MPI-CDG patients have demonstrated that the addition of mannose to the culture medium can restore normal glycosylation. mdpi.com This principle has been successfully translated into clinical practice. In vivo, oral mannose supplementation has been shown to improve or resolve many of the clinical and biochemical manifestations of MPI-CDG, including gastrointestinal symptoms and coagulation abnormalities. frontiersin.orghaematologica.orgresearchgate.net This treatment can lead to a significant improvement in the quality of life for affected individuals. researchgate.net However, it is important to note that mannose therapy may not fully correct all aspects of the disease, and in some cases, liver disease can progress. biologists.com

Phosphomannomutase 2 Deficiency (PMM2-CDG / CDG-Ia)

PMM2-CDG, formerly known as CDG-Ia, is the most common congenital disorder of glycosylation. cdghub.comappliedtherapeutics.com It is an autosomal recessive disorder caused by mutations in the PMM2 gene. cdghub.com Unlike MPI-CDG, PMM2-CDG is characterized by significant neurological involvement, including developmental delay, intellectual disability, ataxia (impaired coordination), and hypotonia (low muscle tone). cdghub.comnih.gov It is a multisystem disorder that can affect virtually any organ. cdg-uk.org

Molecular Pathogenesis and Biochemical Anomalies

The PMM2 gene provides the instructions for making the enzyme phosphomannomutase 2. appliedtherapeutics.com This enzyme is responsible for converting mannose-6-phosphate to mannose-1-phosphate, a critical step in the synthesis of GDP-mannose. cdghub.com A deficiency in PMM2 activity leads to a shortage of GDP-mannose and dolichol-phosphate-mannose, which are the donors of mannose for the assembly of the lipid-linked oligosaccharide precursor required for N-glycosylation. cdghub.com This results in the hypoglycosylation of a wide range of proteins. cdghub.com

The biochemical hallmark of PMM2-CDG is a type I pattern on serum transferrin isoelectric focusing, reflecting the defect in N-glycan synthesis. nih.gov Other common biochemical anomalies include abnormal levels of coagulation factors, such as antithrombin III, protein C, and protein S, as well as elevated liver transaminases. d-nb.info Low plasma cholesterol concentration has also been reported as a common characteristic. nih.gov In contrast to MPI-CDG, mannose supplementation has not been shown to be an effective treatment for PMM2-CDG. biochemia-medica.comnih.gov This is because the metabolic block is downstream of the step that exogenous mannose can bypass. biochemia-medica.com

| Biochemical Marker | Typical Finding in PMM2-CDG |

| Serum Transferrin Isoforms | Type I Pattern (Increased asialo- and disialo-transferrin) |

| Coagulation Factors (e.g., Antithrombin III, Protein C, Protein S) | Decreased |

| Liver Enzymes (e.g., ALT, AST) | Elevated |

| Plasma Cholesterol | Low |

Challenges and Efficacy of Mannose-Based Therapeutic Approaches

The rationale for using mannose as a therapy in certain CDGs is to bypass the deficient enzyme and provide the necessary substrate for glycosylation. csic.es However, the effectiveness of this approach varies significantly between different types of CDG.

For patients with Mannose Phosphate (B84403) Isomerase (MPI-CDG), oral mannose supplementation has proven to be an effective treatment. frontiersin.orgaap.orgnih.gov MPI-CDG is caused by a deficiency in the enzyme that converts fructose-6-phosphate to mannose-6-phosphate. aap.org By providing exogenous mannose, this enzymatic block is bypassed, as mannose can be converted to mannose-6-phosphate by hexokinases, thereby restoring the synthesis of GDP-mannose needed for N-glycosylation. researchgate.net This therapy can lead to significant improvements in clinical symptoms, particularly those related to the liver and intestines, as well as coagulation abnormalities. mdpi.comfrontiersin.orgnih.gov However, mannose therapy does not always prevent the progression of liver fibrosis in all patients with MPI-CDG. mdpi.comfrontiersin.org Additionally, high doses can sometimes lead to side effects like diarrhea. nih.govfrontiersin.org

In contrast, for patients with Phosphomannomutase 2 (PMM2-CDG), the most common type of CDG, mannose therapy has been largely unsuccessful. csic.escdghub.com PMM2-CDG results from a deficiency in the enzyme that converts mannose-6-phosphate to mannose-1-phosphate. cdghub.com While early in vitro studies on patient fibroblasts showed promise, clinical trials with oral mannose supplementation have not demonstrated significant clinical or biochemical improvements in patients. mdpi.comcsic.es The prevailing theory for this lack of efficacy is that the supplemental mannose, once converted to mannose-6-phosphate, is catabolized by the still-functional MPI enzyme, preventing it from being converted to mannose-1-phosphate and correcting the glycosylation defect. csic.es Although some retrospective studies have suggested potential long-term benefits in improving glycosylation markers, these findings are debated due to the possibility of spontaneous improvements and the lack of success in numerous short-term trials. researchgate.netcdghub.comd-nb.info

Challenges in mannose-based therapies also include the delivery of mannose to specific tissues, particularly across the blood-brain barrier. csic.es Researchers are exploring methods like liposomal delivery systems to improve tissue-specific uptake. csic.es

Deficiencies in Dolichol-Phosphate-Mannose Synthase (DPM1-CDG / CDG-Ie)

DPM1-CDG, also known as CDG-Ie, is a rare congenital disorder of glycosylation caused by mutations in the DPM1 gene. nih.govcdghub.comrarediseases.org This gene provides instructions for making the catalytic subunit of the enzyme dolichol-phosphate-mannose (DPM) synthase. reactome.orgembopress.org DPM synthase is a crucial enzyme complex located in the endoplasmic reticulum that catalyzes the transfer of a mannose molecule from GDP-mannose to dolichol phosphate, forming dolichol-phosphate-mannose (Dol-P-Man). reactome.orgembopress.org

Dol-P-Man is an essential mannosyl donor for several glycosylation pathways, including the synthesis of the lipid-linked oligosaccharide (LLO) precursor for N-glycosylation, the formation of glycosylphosphatidylinositol (GPI) anchors, and O- and C-mannosylation. embopress.org A deficiency in DPM1 activity leads to a shortage of Dol-P-Man, which in turn results in the production of truncated LLOs (specifically with five mannose residues instead of the usual nine) and, consequently, under-glycosylated proteins. jci.orgnih.govcapes.gov.br This defect in glycoprotein (B1211001) biosynthesis causes a multisystemic disorder. reactome.org

Clinically, DPM1-CDG is characterized by severe psychomotor and developmental delay, seizures, microcephaly (an abnormally small head), and hypotonia (low muscle tone). nih.govrarediseases.orgorpha.net Eye abnormalities, such as retinopathy and strabismus, are also common. orpha.net Some patients may exhibit dysmorphic facial features and peripheral neuropathy. orpha.net The severity and onset of symptoms can vary among affected individuals. nih.govorpha.net While mannose supplementation corrected glycosylation defects in laboratory studies of patient fibroblasts, it failed to do so in DPM1-deficient cells, suggesting it is not a viable therapeutic option for these patients. jci.orgnih.gov

ALG11 Alpha-1,2-Mannosyltransferase Deficiency (ALG11-CDG)

ALG11-CDG is another rare, autosomal recessive congenital disorder of N-linked glycosylation. cdghub.com It is caused by mutations in the ALG11 gene, which encodes an alpha-1,2-mannosyltransferase enzyme. cdghub.comiembase.com This enzyme is responsible for adding the fourth and fifth mannose residues to the growing lipid-linked oligosaccharide (LLO) chain on the cytosolic side of the endoplasmic reticulum. cdghub.com

A deficiency in the ALG11 enzyme leads to the assembly of an incomplete LLO, resulting in insufficient N-glycosylation of proteins. cdghub.com To date, over 15 cases have been documented in medical literature. cdghub.com

The clinical presentation of ALG11-CDG typically begins in infancy and is characterized by a range of symptoms, including:

Neurological: Developmental delay, intractable seizures, hypotonia, and microcephaly are primary features. cdghub.comglobalgenes.org

Dysmorphic Features: Patients may present with a high forehead, long philtrum, and low-set posterior hairline. globalgenes.orgorpha.net

Gastrointestinal: Persistent vomiting and gastric bleeding are common. globalgenes.orgorpha.netrarediseases.org

Ophthalmological: Vision problems such as strabismus are frequently observed. cdghub.com

Diagnosis is supported by transferrin analysis, which shows a type 1 pattern, and LLO analysis, but is definitively confirmed through molecular genetic testing. cdghub.com There is currently no approved treatment for ALG11-CDG; management is focused on addressing specific symptoms and preventing complications. cdghub.com

Systemic Impact of Glycosylation Defects on Cellular and Physiological Functions

Glycosylation is a fundamental cellular process required for the proper structure and function of a vast number of proteins and lipids. chop.eduaap.org Consequently, defects in this pathway, as seen in CDGs, have widespread and multisystemic consequences. nih.govamegroups.orgmetabolicsupportuk.org The specific clinical manifestations of a particular CDG depend on the precise step in the glycosylation pathway that is affected. sjdhospitalbarcelona.org

The systemic impact of glycosylation defects can be observed across various organs and physiological functions:

Neurological System: This is the most commonly affected system in CDGs. nih.gov Manifestations include developmental delay, intellectual disability, hypotonia, seizures, ataxia (impaired coordination), and structural brain abnormalities like cerebellar hypoplasia. nih.govamegroups.org The nervous system's high reliance on properly glycosylated proteins for cell signaling, adhesion, and myelination makes it particularly vulnerable.

Hepatic System: Liver involvement is a frequent feature, especially in N-linked glycosylation disorders. mdpi.comamegroups.org This can range from elevated liver enzymes and hepatomegaly to severe liver fibrosis and coagulopathy (impaired blood clotting). amegroups.orgchop.edu

Gastrointestinal System: Patients may experience failure to thrive, vomiting, diarrhea, and protein-losing enteropathy. nih.govamegroups.org

Endocrine System: Glycosylation defects can affect the function of various hormones and their receptors, leading to issues such as hypoglycemia (low blood sugar), hypothyroidism, and hypogonadism. nih.govcsic.es

Skeletal and Connective Tissues: Disorders affecting O-linked glycosylation, particularly the synthesis of glycosaminoglycans (GAGs), often result in skeletal dysplasias and connective tissue abnormalities. nih.govamegroups.org

Immune System: Glycosylation is critical for the function of immunoglobulins and other immune cells. Defects can lead to immunodeficiency, recurrent infections, and autoimmune phenomena. frontiersin.org For example, some CDG types are associated with hypogammaglobulinemia (low levels of antibodies). frontiersin.org

Cardiovascular System: Cardiac complications can include pericardial effusion (fluid around the heart) and cardiomyopathy (disease of the heart muscle). nih.govchop.edu

The broad and overlapping clinical features of CDGs often make diagnosis challenging, requiring a high degree of clinical suspicion in any individual presenting with unexplained multisystemic disease. nih.govchop.edu

Structural and Mechanistic Insights into Alpha D Mannose Interactions

Conformational Analysis of alpha-D-Mannose and Oligomannosides

The three-dimensional structure of this compound and its oligomeric forms, known as oligomannosides, is crucial for their recognition by mannose-binding proteins. Empirical energy calculations have been employed to determine the favored conformations of oligomannosides. nih.gov These studies reveal that the terminal alpha-(1->3)-linked D-mannose residue in the outer core fragment tends to be located near the chitobiose core in low-energy conformations. nih.gov This conformational preference has implications for how these sugar chains can interact with proteins like concanavalin (B7782731) A, suggesting that not all mannose residues within a glycan are equally accessible for binding. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Nuclear Overhauser Effect (NOE) and Transferred-Resonance Overhauser Effect (T-ROE) spectroscopy, has been instrumental in analyzing the conformation of mannose derivatives. researchgate.net These methods, combined with the use of isotopically labeled compounds, allow for the determination of conformation-dependent coupling constants and inter-proton distances, providing detailed insights into the population distribution of glycosidic torsion angles. researchgate.netrsc.org For instance, in alpha-D-Manp-(1->6)-alpha-D-Manp-OMe, the population distribution for the omega torsion angle was found to be approximately 45:50:5 for the gt/gg/tg conformers. researchgate.net

The conformation of oligomannosides is also influenced by their interaction with binding proteins. Studies on a trimannoside bound to mannose-binding protein (MBP) have shown that only one of the major solution conformations of the alpha(1->6) linkage is significantly populated in the bound state. nih.gov This indicates a process of conformational selection, where the protein binds to a specific pre-existing conformation of the oligosaccharide. nih.govnih.gov

Molecular Modeling and Dynamics Simulations of this compound-Protein Interactions

Molecular modeling and dynamics (MD) simulations are powerful tools for investigating the intricate interactions between this compound and its binding proteins at an atomic level. acs.orgresearchgate.net These computational methods provide insights into the binding mechanisms, conformational changes, and the energetics of these interactions, which are often difficult to obtain through experimental techniques alone.

MD simulations can reveal the dynamic nature of mannose-protein interactions, showing how the ligand and protein adapt to each other upon binding. mdpi.commdpi.com For example, simulations of various mannose-receptor complexes have detailed the specific hydrogen bonds, water-mediated interactions, and metal coordination that stabilize the bound state. researchgate.net These studies have highlighted the flexibility of both the mannose ligand and the protein binding site, demonstrating that binding is not a simple lock-and-key mechanism but a dynamic process. mdpi.comrsc.org

Furthermore, molecular modeling can be used to predict the binding modes of mannose derivatives and to understand the structural basis for their binding affinities. researchgate.net Docking studies, for instance, can systematically explore the possible orientations of a mannoside within a protein's binding pocket to identify the most favorable interactions. researchgate.net Such approaches have been successfully applied to understand the specificity of lectins like concanavalin A for different monosaccharides. researchgate.net

MD simulations have also been crucial in understanding the allosteric regulation of mannose-binding proteins. For example, in the bacterial adhesin FimH, simulations have shown how interactions between its two domains can alter the conformation of the mannose-binding pocket, thereby modulating its affinity for mannose. nih.gov This provides a molecular basis for the shear-enhanced adhesion observed in certain bacteria. nih.gov

The bacterial adhesin FimH, located on the tip of type 1 fimbriae of Escherichia coli, exhibits a high specificity for this compound. mdpi.com This interaction is critical for the adhesion of pathogenic E. coli to host cells. mdpi.com The FimH mannose-binding site is a polar pocket within the N-terminal lectin domain. mdpi.com

X-ray crystallography has revealed that the binding of this compound is primarily mediated by a network of hydrogen bonds with several key amino acid residues. mdpi.com These include direct and water-mediated hydrogen bonds with residues such as Asn46, Asp47, Asp54, Gln133, Asn135, Asn138, and Asp140. mdpi.com The binding pocket is further stabilized by a surrounding collar of hydrophobic residues, including Phe1, Ile13, Tyr48, Ile52, Tyr137, and Phe142. mdpi.com

The FimH adhesin can exist in two major conformational states: a low-affinity (LA) state and a high-affinity (HA) state. mdpi.com In the LA state, the lectin domain interacts with the pilin (B1175004) domain, causing a twist in the lectin domain's β-sandwich fold and a loosening of the mannose-binding pocket. mdpi.com Under shear force, the domains can separate, allowing the lectin domain to switch to the untwisted, elongated HA state, which has a tighter, high-affinity mannose-binding pocket. mdpi.comnih.gov This allosteric regulation results in a significant enhancement of mannose binding affinity. nih.gov The affinity for mannose can be up to 300-fold higher in FimH variants where the interdomain interaction is disrupted. nih.gov

Molecular dynamics simulations have provided further insights into the dynamic nature of this binding pocket. mdpi.com These simulations have been used to understand how the binding of mannosidic compounds occurs and how this process can be targeted for the design of anti-adhesive drugs. mdpi.com The high specificity of FimH for this compound is underscored by the observation that even minor changes to the sugar, such as altering the position of the 2-hydroxyl group (as in D-glucose), result in a dramatic loss of binding affinity. mdpi.com

| Residue | Interaction Type |

| Asn46 | Polar |

| Asp47 | Polar |

| Asp54 | Polar |

| Gln133 | Polar |

| Asn135 | Polar |

| Asn138 | Polar |

| Asp140 | Polar |

| Phe1 | Hydrophobic |

| Ile13 | Hydrophobic |

| Tyr48 | Hydrophobic |

| Ile52 | Hydrophobic |

| Tyr137 | Hydrophobic |

| Phe142 | Hydrophobic |

Table 1: Key Residues in the FimH Mannose-Binding Pocket

X-ray Crystallography and Spectroscopic Studies of Mannose-Binding Proteins

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structures of mannose-binding proteins (lectins) and their complexes with this compound and its derivatives. rcsb.orgiucr.orgingentaconnect.comresearchgate.net These high-resolution structures provide a static yet detailed picture of the molecular interactions that govern carbohydrate recognition.

Crystal structures of various mannose-binding proteins, such as rat liver mannose-binding protein (MBP-C) and the bacterial adhesin FimH, have revealed common principles of mannose recognition. mdpi.comrcsb.org The binding sites are typically shallow pockets on the protein surface containing a calcium ion (in C-type lectins) that directly coordinates with the vicinal, equatorial hydroxyl groups at positions 3 and 4 of the mannose ring. rcsb.org These hydroxyl groups also form hydrogen bonds with the side chains of amino acid residues that act as calcium ligands. rcsb.org

For instance, the crystal structure of the FimH lectin domain in complex with this compound shows a polar binding pocket where the sugar is tightly held by a network of hydrogen bonds. mdpi.com Spectroscopic techniques, such as surface plasmon resonance (SPR), have been used to quantify the binding affinities and kinetics of these interactions, confirming the high specificity of FimH for this compound (KD = 2.3 µM). mdpi.com

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide complementary information about the dynamic aspects of mannose-protein interactions in solution. nih.govnih.gov Saturation Transfer Difference (STD) NMR, for example, can identify which parts of a ligand are in close contact with the protein, offering insights into the binding epitope. rsc.orgrsc.org Studies combining NMR with molecular modeling have been used to define the binding modes of mannosides to lectins like DC-SIGN. rsc.orgrsc.org

Furthermore, spectrophotometric studies have been employed to investigate the stoichiometry and formation of complexes between mannose-binding compounds, such as pradimicins, and mannose. jst.go.jp These studies have shown a stepwise formation of complexes involving the antibiotic, calcium ions, and multiple mannose molecules. jst.go.jp

| Protein | Organism/Source | PDB Entry | Resolution (Å) | Key Findings |

| Mannose-Binding Protein C (MBP-C) | Rat Liver | 1RDM | 1.90 | Reveals the structural basis of monosaccharide recognition, with the mannose ring rotated 180 degrees compared to MBP-A. rcsb.org |

| FimH | Escherichia coli | 1KLF | - | Shows a two-domain structure with a polar mannose-binding pocket in the lectin domain. mdpi.com |

| Mannose-Binding Lectin | Artocarpus integer (Champedak) | - | 2.0 | Crystallized and diffracted, enabling future structural analysis. iucr.orgresearchgate.net |

| Polygonatum cyrtonema Lectin (PCL) | Polygonatum cyrtonema | - | 2.0 | A novel mannose-binding lectin with antiretroviral properties. ingentaconnect.com |

Table 2: Selected X-ray Crystallography Data for Mannose-Binding Proteins

Structure-Activity Relationship Studies of Mannoside Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the structure of this compound affect its binding to proteins and for the rational design of potent inhibitors. These studies typically involve synthesizing a series of mannoside derivatives and evaluating their binding affinities or functional activities.

For inhibitors of the bacterial adhesin FimH, SAR studies have shown that the aglycone moiety (the non-sugar part) of mannosides plays a significant role in binding affinity. srce.hr Aromatic aglycones can engage in π-π stacking interactions with hydrophobic residues in the "tyrosine gate" of the FimH binding site, enhancing affinity compared to alkyl mannosides. srce.hr The position and nature of substituents on an aryl ring can further modulate binding. For example, studies on N-aryl 3-hydroxypyridin-4-one mannosides revealed a preference for para-substituted compounds, with nitro and methoxy (B1213986) groups being more effective than a methyl group. srce.hr